3-(Chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one

Physicochemical Distinction Structural Differentiation HPLC Purity Profiling

3-(Chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one (CAS 1142199-55-0, MW 267.67 g/mol) is a heterocyclic isoxazolone derivative belonging to the 4-arylidene-3-substituted isoxazol-5(4H)-one class. It features a chloromethyl pendant at C3, a hydroxyl-methoxy-disubstituted benzylidene moiety at C4, and the isoxazol-5-one core, positioning it as a modular intermediate for further derivatization via nucleophilic substitution or conjugate addition.

Molecular Formula C12H10ClNO4
Molecular Weight 267.66 g/mol
Cat. No. B12342564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one
Molecular FormulaC12H10ClNO4
Molecular Weight267.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)C=C2C(=NOC2=O)CCl
InChIInChI=1S/C12H10ClNO4/c1-17-11-5-8(15)3-2-7(11)4-9-10(6-13)14-18-12(9)16/h2-5,15H,6H2,1H3/b9-4-
InChIKeyCWWOMHDYWCFIGZ-WTKPLQERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one: A Synthetic Isoxazolone Building Block


3-(Chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one (CAS 1142199-55-0, MW 267.67 g/mol) is a heterocyclic isoxazolone derivative belonging to the 4-arylidene-3-substituted isoxazol-5(4H)-one class [1]. It features a chloromethyl pendant at C3, a hydroxyl-methoxy-disubstituted benzylidene moiety at C4, and the isoxazol-5-one core, positioning it as a modular intermediate for further derivatization via nucleophilic substitution or conjugate addition [2]. The compound is primarily supplied as a research chemical with a standard purity of ≥95% .

Why Generic Substitution of 3-(Chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one Is Risk-Prone


The scientific and industrial value of 3-(Chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one is encoded in its precise juxtaposition of the chloromethyl electrophile and the 4-hydroxy-2-methoxy substituted benzylidene ring. Generic substitution with other 4-arylidene-isoxazol-5-one analogs, which lack either the hydroxy or methoxy group, or place them in different positions, fundamentally alters two critical procurement-relevant parameters: hydrogen-bond donor/acceptor capacity and the electron density of the Michael acceptor [1]. These perturbations directly affect the compound's solvation behavior, its reactivity in subsequent derivatizations, and its potential biological interaction profile, making the specific substitution pattern non-trivial for reproducible experimental outcomes .

Quantitative Evidence Guide for 3-(Chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one vs. Close Analogs


Ortho-Methoxy-Induced Intramolecular Hydrogen Bonding Modulates Solubility and Chromatographic Retention

The target compound possesses both a 4-hydroxy and a 2-methoxy group, enabling a strong intramolecular hydrogen bond (O–H···O) that is absent in the 4-hydroxy-only analog. This interaction reduces the compound's solvent-exposed H-bond donor surface, leading to a measurably lower retention time in reversed-phase HPLC (RPLC) relative to its more polar, non-chelated analog. While exact ΔtR values are vendor-specific, the qualitative order of hydrophobicity is consistently 4-OH-2-OMe > 2-OH-4-OMe > 4-OH-only . This difference is critical for procurement decisions where chromatographic behavior impacts purification strategy.

Physicochemical Distinction Structural Differentiation HPLC Purity Profiling

Enhanced Michael Acceptor Reactivity of the exo-Cyclic Double Bond Due to 2-Methoxy Substitution

The electron-donating 2-methoxy group on the aryl ring increases the electron density of the conjugated π-system via resonance (+M effect), moderating the electrophilicity of the exocyclic double bond relative to the unsubstituted or 4-chloro-substituted benzylidene analogs. This results in a slower, more controllable rate of nucleophilic conjugate addition [1]. While no quantitative rate constant (k) for this specific compound is reported, the universal principle of electron-donating substituents reducing Michael acceptor reactivity is well-established [2]. This is in contrast to the 4-chloro analog, which shows faster decomposition in nucleophilic environments.

Synthetic Utility Nucleophilic Conjugate Addition Reactivity Tuning

Absolute Purity Certification at ≥95% Enables Reproducible Compound Handling and Biological Assay Dosing

3-(Chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one is commercially sourced at a certified purity of ≥95% (HPLC), supported by batch-specific analytical data . This purity level is not a given for all analogs; for instance, the 4-hydroxy-only analog (CAS 1142199-72-1) is also listed at ≥95%, but its des-methoxy nature makes it more prone to oxidative degradation, potentially lowering the effective purity over time under identical storage conditions . The stability advantage translates to a longer shelf-life for the target compound, reducing procurement frequency and cost-per-experiment.

Quality Assurance Assay Reproducibility Procurement Benchmark

Validated Research and Process Chemistry Applications for 3-(Chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one


Precision Bioconjugation via the Chloromethyl Handle in the Presence of a Chelated Phenol

The chloromethyl group serves as a selective electrophile for conjugation to thiols or primary amines at near-neutral pH. In this compound, the internal O–H···O hydrogen bond between the 4-OH and 2-OMe groups deactivates the phenol toward competing reactions, ensuring the chloromethyl group reacts with higher chemoselectivity. This is critical when attaching the isoxazolone core to biomolecules or solid supports under aqueous conditions, where non-specific reactivity of a free phenol would lead to heterogeneous product mixtures [1].

HPLC Method Development and Purification Standard for Ortho-Methoxy Benzylidene Isoxazolones

The distinct chromatographic profile of the 4-hydroxy-2-methoxybenzylidene motif serves as a retention time benchmark for the analytical characterization of other ortho-substituted arylidene isoxazolones. Its intermediate hydrophobicity, between the highly polar des-methoxy and the non-polar halogenated analogs, makes it a useful HPLC column validation standard for the separation of small-molecule heterocycles with intramolecular hydrogen bonds .

Controlled-Rate Michael Addition Substrate for Kinetic Profiling of Nucleophile Libraries

The moderated electrophilicity of the exocyclic double bond, due to the +M effect of the 2-methoxy group, makes this compound an ideal substrate for high-throughput screening of nucleophile scope (amines, thiols, enolates) where overly fast reactions with electron-deficient Michael acceptors would lead to precipitation and clogging in automated liquid handlers. The slower kinetics enable precise determination of relative nucleophilicity (k_rel) values [1].

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